molecular formula C6H9BrN4 B1400281 5-Bromo-6-ethyl-2,4-pyrimidinediamine CAS No. 861103-60-8

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Cat. No.: B1400281
CAS No.: 861103-60-8
M. Wt: 217.07 g/mol
InChI Key: LDBFUJOVNWPXMM-UHFFFAOYSA-N
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Description

5-Bromo-6-ethyl-2,4-pyrimidinediamine (CAS 861103-60-8) is a brominated derivative of the 6-ethyl-2,4-pyrimidinediamine scaffold . This compound belongs to a class of substituted pyrimidinediamines, which are privileged structures in medicinal chemistry and drug discovery . The presence of both bromo and ethyl substituents on the pyrimidine ring makes it a valuable synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships in pharmaceutical research. Compounds within this chemical class have been investigated for their potential biological activities, and researchers utilize them in the synthesis of more complex molecules for various R&D applications . The core 6-ethyl-2,4-pyrimidinediamine structure has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request custom synthesis, with availability and pricing provided upon inquiry.

Properties

IUPAC Name

5-bromo-6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBFUJOVNWPXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrimidine Precursors

A common initial step in the synthesis of 5-bromo-substituted pyrimidines is the selective bromination of pyrimidine rings at the 5-position. This is typically achieved by treating suitable pyrimidine precursors with bromine or brominating agents under controlled conditions.

  • For example, 2-amino-6-ethyl-4-methoxypyrimidine can be brominated in acetic acid at about 70°C to yield 2-amino-5-bromo-6-ethyl-4-methoxypyrimidine with high yield (98%) and purity.

  • Similarly, bromination of 2,4-diaminopyrimidines or related pyrimidinones in glacial acetic acid with bromine at room temperature followed by heating leads to 2,4-diamino-6-bromo derivatives.

Key reaction conditions:

Starting Material Brominating Agent Solvent Temperature Yield (%) Notes
2-Amino-6-ethyl-4-methoxypyrimidine Br2 Acetic acid 70°C 98 High purity, isolated by crystallization
2,4-Diaminopyrimidine Br2 Glacial acetic acid RT then 60°C heating 79 Solid isolated by vacuum drying

The introduction of amino groups at positions 2 and 4 of the pyrimidine ring is typically accomplished by nucleophilic substitution of chloro or other leaving groups on pyrimidine derivatives.

  • 2,4-Diaminopyrimidines can be prepared by amination of 2,4-dichloropyrimidines using ammonia or amines under heating, often in solvent-free conditions or in polar solvents.

  • In some protocols, 4-chloropyrimidines are directly substituted by amines or alkoxides to give 4-alkylamino or 4-alkoxypyrimidines, which can be further transformed to diamino derivatives.

Typical amination procedure:

Starting Material Aminating Agent Conditions Yield (%) Notes
2-Amino-4,6-dichloropyrimidine Ammonia or substituted amines Heating at 80–90°C, solvent-free or with triethylamine Variable (generally good) Monitored by TLC; purified by crystallization

Diazotization and Sandmeyer-Type Halogenation

An alternative method to prepare 5-bromo-substituted pyrimidines involves diazotization of amino-pyrimidines followed by Sandmeyer-type halogenation to introduce bromine at the 5-position.

  • Diazotization of 2,4-diamino-5-substituted pyrimidines in tetrafluoroboric acid yields stable diazonium salts.

  • Treatment of these diazonium salts with copper(I) bromide in hydrobromic acid produces 5-bromo derivatives in good yields (74-85%).

  • This method allows for selective halogenation without affecting other functional groups.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%)
Direct Bromination Bromination of pyrimidine precursors Simple, direct Requires controlled conditions 79-98
Amination/Substitution Nucleophilic substitution of chloro groups Efficient for diamino derivatives May require purification steps Good (variable)
Suzuki-Miyaura Cross-Coupling Pd-catalyzed coupling of halopyrimidines Versatile, allows diverse substituents Catalyst cost, moderate yields 50-75
Diazotization + Sandmeyer Diazotization of amino-pyrimidines + CuBr Selective halogenation Multi-step, requires diazonium salts 74-85

Research Findings and Notes

  • The reactivity of 2,4-diaminopyrimidines in Michael addition or cross-coupling reactions is influenced by the electronic nature of substituents; 2-amino-4-oxo pyrimidines show higher reactivity than triamino derivatives under mildly basic conditions.

  • Cross-coupling reactions with 2,4-diamino-6-bromo-pyrimidines are practical improvements over older methods that used hazardous reagents like diazomethane.

  • Purification often involves crystallization or chromatography, with solvent choice and temperature carefully optimized to maximize yield and purity.

  • The synthetic routes have been applied in the design of antiparasitic and antimalarial compounds, demonstrating the importance of precise substitution patterns in biological activity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-ethyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-ethyl-2,4-pyrimidinediamine has been explored for its potential as an antiparasitic agent . Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African trypanosomiasis .

Case Study: Antiparasitic Activity

A study demonstrated that derivatives of pyrimidines, including those similar to this compound, showed promising results in inhibiting PTR1 activity and exhibited antitrypanosomal effects in vitro. Eight compounds were identified as sufficiently active for further evaluation in vivo .

Biological Studies

The compound serves as a biological probe to investigate the role of pyrimidines in cellular processes. Its interactions with various enzymes and receptors can provide insights into metabolic pathways and disease mechanisms.

Example Application: Enzyme Inhibition

Research has shown that this compound can inhibit specific enzyme pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Industrial Applications

In industrial chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its derivatives are important in the production of dyes and pigments, which are essential in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Bromo-6-ethyl-2,4-pyrimidinediamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
5-Bromo-6-ethyl-2,4-pyrimidinediamine Br (5), Ethyl (6) C₆H₁₀BrN₄ 231.08 g/mol Moderate lipophilicity, planar pyrimidine core
Pyrimethamine Cl-Ph (5), Ethyl (6) C₁₂H₁₃ClN₄ 248.71 g/mol High lipophilicity, FDA-approved antiparasitic
5-Bromo-6-(cyclohexylmethoxy)-2,4-pyrimidinediamine Br (5), Cyclohexylmethoxy (6) C₁₁H₁₇BrN₄O 301.19 g/mol Increased steric bulk, reduced solubility
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (5), Cl (6), SCH₃ (2) C₅H₅BrClN₃S 254.54 g/mol Electrophilic halogenation sites, thioether linkage
5-Bromo-6-methyluracil Br (5), CH₃ (6) C₅H₅BrN₂O₂ 221.01 g/mol Uracil backbone, hydrogen-bonding capacity

Key Observations :

  • Bromine vs. Chlorophenyl: Pyrimethamine’s 4-chlorophenyl group (Cl-Ph) enhances hydrophobic interactions with dihydrofolate reductase (DHFR), a target for antiparasitic activity.
  • Ethyl vs. Cyclohexylmethoxy : The ethyl group in the target compound improves metabolic stability compared to the bulky cyclohexylmethoxy group in ’s analogue, which may hinder target binding .
  • Methylthio vs.

Key Observations :

  • The target compound’s synthesis likely mirrors ’s methodology, where ethyl acetate and silica gel chromatography are used for purification .
  • Pyrimethamine’s industrial synthesis () highlights scalability challenges absent in brominated analogues due to regulatory and yield considerations .

Table 3: Pharmacological Profiles

Compound Biological Target Activity/Application
This compound DHFR, MATE transporters (inferred) Potential antiparasitic/anticancer agent (untested clinically)
Pyrimethamine DHFR, STAT3, MATE1/2-K Antimalarial, toxoplasmosis treatment (Ki = 46–77 nM for MATE)
5-Bromo-6-methyluracil Thymidylate synthase Anticancer (preclinical, inhibits DNA synthesis)
6-alkyl-5-piperazinyl-2,4-pyrimidinediamine () L1210/P388 leukemia cells % T/C up to 269 (anticancer activity)

Key Observations :

  • DHFR Inhibition : Pyrimethamine’s 4-chlorophenyl group is critical for DHFR binding, whereas the bromine in the target compound may reduce affinity but broaden selectivity .
  • Lipophilicity and Efficacy : shows that lipophilic 6-alkyl derivatives exhibit superior activity against M5076 sarcoma (% T/C = 184), suggesting the ethyl group in the target compound may enhance tissue penetration .

Biological Activity

5-Bromo-6-ethyl-2,4-pyrimidinediamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound belongs to the pyrimidine derivative class, which exhibits a variety of biological activities. The synthesis of this compound typically involves regioselective lithiation followed by substitution reactions that yield derivatives with varying substituents at the C-6 position. This structural diversity is crucial as it influences the biological activity of the resulting compounds.

Antiviral Activity

Research indicates that derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone, closely related to this compound, exhibit antiviral properties. In vitro studies have demonstrated that these compounds can induce interferon production in cell cultures, which is critical for antiviral defense mechanisms. However, it has also been noted that some derivatives show activity near their toxicity thresholds, indicating a need for careful dosage considerations in therapeutic applications .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies on related pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain pyrimidine compounds have been reported to induce apoptosis in breast cancer cells (MDA-MB-231), suggesting that structural modifications can enhance antitumor efficacy . The ability of these compounds to interact with cellular pathways involved in cancer progression makes them valuable candidates for further development.

The biological activity of this compound can be attributed to several mechanisms:

  • Interferon Induction : The compound may stimulate the immune response through interferon production, enhancing antiviral activity.
  • Microtubule Destabilization : Some pyrimidine derivatives have been shown to disrupt microtubule assembly, which is essential for cell division and cancer cell proliferation .
  • Enzyme Inhibition : Research into related compounds indicates potential inhibitory effects on enzymes such as β-glucuronidase, which is linked to various pathological conditions including cancers .

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityKey Findings
2-amino-5-bromo-4(3H)-pyrimidinone derivativesAntiviralInduced interferon production; effective near toxicity threshold
1-aryl-1H-pyrazole derivativesAnticancerInduced apoptosis in MDA-MB-231 cells; enhanced caspase activity
2-amino-pyrimidine derivativesEnzyme inhibitionSignificant β-glucuronidase inhibition; potential therapeutic applications

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-ethyl-2,4-pyrimidinediamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and amination of pyrimidine precursors. Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of bromine.
  • Temperature control : Elevated temperatures (>80°C) may improve reaction rates but risk side reactions like dealkylation.
  • Catalysts : Palladium catalysts (e.g., Pd/C) can optimize coupling reactions for ethyl group introduction .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
    Example Table: Synthetic Route Comparison
RoutePrecursorCatalystYield (%)Purity (%)
A5-Bromo-2,4-diaminopyrimidinePd/C6598
B6-Ethylpyrimidine-2,4-diamineKBrO₃5295

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm bromine and ethyl substituents (e.g., δ ~2.5 ppm for ethyl CH₂).
  • IR : Identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Computational Modeling :
  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity.
  • Molecular Electrostatic Potential (MEP) maps visualize electrophilic/nucleophilic sites .

Q. What in vitro biological screening strategies are appropriate for initial assessment of this compound's bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target dihydrofolate reductase (DHFR) or kinases using fluorometric or colorimetric readouts.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for adenosine receptors) .

Advanced Research Questions

Q. How can contradictory results in biological activity studies of this compound derivatives be systematically analyzed?

  • Methodological Answer :
  • Experimental Replication : Standardize protocols (e.g., cell passage number, solvent controls).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., bromine positioning vs. potency).
  • Theoretical Alignment : Reconcile findings with established mechanisms (e.g., steric effects from ethyl groups altering binding) .

Q. What computational strategies effectively model the structure-activity relationships (SAR) of brominated pyrimidine derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., DHFR).
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories.
  • QSAR Models : Develop regression models correlating substituent electronegativity with bioactivity .

Q. What methodological considerations are critical when designing environmental fate studies for halogenated pyrimidine compounds?

  • Methodological Answer :
  • Degradation Pathways : Investigate hydrolysis rates under varying pH (e.g., accelerated bromine cleavage in alkaline conditions).
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess LC₅₀ values.
  • Analytical Detection : Optimize HPLC-MS/MS parameters for trace quantification in soil/water matrices .

Theoretical and Framework Considerations

  • Linking to Theory : Ground experimental designs in pyrimidine reactivity principles (e.g., electron-withdrawing effects of bromine) .
  • Methodological Rigor : Predefine statistical thresholds (e.g., p < 0.01) and validate assays with positive/negative controls .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-6-ethyl-2,4-pyrimidinediamine
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5-Bromo-6-ethyl-2,4-pyrimidinediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.